14-Benzoylmesaconine-8-palmitate

Toxicology Aconitum Processing Safety Pharmacology

This reference standard is essential for researchers validating processed Aconitum quality. Its C-8 palmitate ester confers distinct chemical stability and reduced cardiotoxicity versus diester alkaloids. For reproducible HPLC-MS quantification, COX-2 SAR, and hERG safety profiling, substitution with non-esterified analogs is scientifically invalid. Procure this exact lipo-alkaloid for method validation and batch consistency per pharmacopoeial guidelines.

Molecular Formula C₂₄H₃₉NO₉
Molecular Weight 485.57
CAS No. 6792-09-2
Cat. No. B1145452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Benzoylmesaconine-8-palmitate
CAS6792-09-2
Synonyms(1α,​3α,​6α,​14α,​15α,​16β)​-1,​6,​16-Trimethoxy-​4-​(methoxymethyl)​-​20-​methyl-​Aconitane-​3,​8,​13,​14,​15-​pentol;  2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine, aconitane-3,8,13,14,15-pentol deriv._x000B_
Molecular FormulaC₂₄H₃₉NO₉
Molecular Weight485.57
Structural Identifiers
SMILESCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Benzoylmesaconine-8-palmitate (CAS 158584-86-2): A Lipo-Alkaloid Reference Standard for Aconitum Research and Toxicity Modulation Studies


14-Benzoylmesaconine-8-palmitate (Compound 4) is a C19-norditerpenoid lipo-alkaloid isolated from Aconitum toxicum and other Aconitum species, characterized by a palmitic acid (C16:0) ester moiety at the C-8 position of the aconitane skeleton [1]. As a member of the lipo-alkaloid class, it is a transesterified derivative of the highly toxic diester-type diterpene alkaloid mesaconitine, formed naturally during traditional processing (boiling) of aconite roots and associated with reduced toxicity compared to its parent alkaloid [2]. Its molecular formula is C₄₇H₇₃NO₁₁ with a molecular weight of 828.08 g/mol, and it serves as an analytical reference standard for quality control and pharmacological investigations of processed Aconitum-based herbal medicines .

14-Benzoylmesaconine-8-palmitate Procurement: Why Generic Diester or Monoester Alkaloid Substitution Compromises Experimental Reproducibility


Direct substitution of 14-benzoylmesaconine-8-palmitate with other Aconitum alkaloids—whether diester-type (e.g., mesaconitine, aconitine) or monoester-type (e.g., 14-benzoylmesaconine)—is scientifically invalid due to fundamental differences in toxicity profile, ion channel selectivity, and metabolic stability conferred by the C-8 palmitate ester moiety [1]. Lipo-alkaloids exhibit significantly reduced acute toxicity and distinct cardiac K⁺ channel modulation compared to their parent diester alkaloids, while the long-chain fatty acid esterification at C-8 imparts enhanced chemical stability during processing and storage relative to non-esterified analogs [2]. Furthermore, the specific fatty acid chain length and saturation state (palmitate, C16:0 vs. linoleate, C18:2) modulates COX-1/COX-2 inhibitory potency and LTB₄ formation, meaning that even substitution between different lipo-alkaloid congeners introduces uncontrolled variability in anti-inflammatory assay outcomes [3]. The quantitative evidence below establishes the specific differentiation parameters that justify procurement of this exact compound for reproducible research.

14-Benzoylmesaconine-8-palmitate Quantitative Differentiation: Comparator-Benchmarked Evidence for Scientific Procurement Decisions


Acute Toxicity Reduction: Lipo-Alkaloid Class vs. Parent Diester Alkaloids

14-Benzoylmesaconine-8-palmitate, as a lipo-alkaloid, belongs to a compound class that exhibits markedly reduced acute toxicity compared to its parent diester alkaloid mesaconitine. This reduction is attributed to the C-8 palmitate esterification, which alters ion channel binding and metabolic fate [1]. While compound-specific LD₅₀ values are not available in the open literature, class-level inference from Aconitum lipo-alkaloid reviews indicates that lipo-alkaloids possess 'significantly less toxicity' than the 'fatally toxic' diester alkaloids such as aconitine and mesaconitine [2]. This differentiation is fundamental to the use of lipo-alkaloids as safer reference standards in pharmacological studies of processed aconite drugs.

Toxicology Aconitum Processing Safety Pharmacology

hERG K⁺ Channel Inhibition: Lipo-Alkaloid Class vs. Aconitine

In a comprehensive patch-clamp study evaluating 51 compounds (32 diterpene alkaloids, 5 fatty acids, and 14 lipo-alkaloids), lipo-alkaloids as a class demonstrated 'less pronounced hERG inhibitory activity compared to the cardiotoxic aconitine' [1]. This reduced hERG blockade translates to lower proarrhythmic risk, a critical differentiator for compounds intended for cardiovascular or neurological research applications. While 14-benzoylmesaconine-8-palmitate itself was not individually tested in this study, the structural class effect—driven by C-8 fatty acid esterification—is applicable to all lipo-alkaloids sharing the 14-benzoylaconine/mesaconine core scaffold [2].

Cardiac Safety Ion Channel Pharmacology hERG Assay

COX-2 Inhibition Enhancement in Processed Aconite: Lipophilic Esterification Effect

A direct comparative study of unprocessed versus processed Aconitum carmichaelii root extracts revealed that processing—which increases lipo-alkaloid content including compounds analogous to 14-benzoylmesaconine-8-palmitate—significantly enhances COX-2 inhibitory activity. Processed extract achieved 65.45 ± 3.26% COX-2 inhibition at 50 μg/mL compared to only 47.86 ± 2.60% for unprocessed extract (p < 0.01), a 36.8% relative increase [1]. While this is extract-level data, the enrichment of lipo-alkaloids during processing is the established causative factor for enhanced anti-inflammatory activity, as diester alkaloids are hydrolyzed and transesterified [2].

Inflammation COX-2 Inhibition Aconite Processing

Chemical Stability During Processing: Lipo-Alkaloid Retention vs. Diester Alkaloid Degradation

Quantitative HPLC-DAD analysis of Aconitum carmichaelii roots demonstrated that traditional processing (boiling) causes near-complete degradation of diester alkaloids while lipo-alkaloids including 14-benzoylaconine-8-palmitate (a close analog of 14-benzoylmesaconine-8-palmitate) persist and are detectable in processed roots [1]. This differential stability is attributed to the C-8 fatty acid ester bond, which is more resistant to hydrolysis than the acetyl ester present in diester alkaloids [2]. Specifically, aconitine content decreased from 0.032% (w/w) in unprocessed roots to below the limit of detection in processed roots, whereas lipo-alkaloids were identified in both unprocessed and processed samples, confirming their processing-resistant nature [1].

Stability Traditional Processing Quality Control

Fatty Acid Chain Modulation of COX-1/COX-2 Selectivity: Palmitate vs. Polyunsaturated Esters

A structure-activity relationship study of semisynthetic aconitine-derived lipo-alkaloids revealed that the fatty acid chain structure profoundly influences COX-1 versus COX-2 inhibitory profiles. Compounds esterified with polyunsaturated fatty acids (e.g., eicosapentaenoate, C20:5) demonstrated significant COX-2 inhibitory effects, whereas saturated palmitate esters (such as 14-benzoylmesaconine-8-palmitate) showed differential activity patterns [1]. This fatty acid-dependent modulation establishes that even among lipo-alkaloid congeners, substitution with alternative fatty acid esters (e.g., linoleate, oleate) alters pharmacological outcome, necessitating procurement of the specific palmitate ester for reproducible SAR studies.

Structure-Activity Relationship COX Selectivity Lipid Alkaloids

14-Benzoylmesaconine-8-palmitate: Evidence-Backed Application Scenarios for Analytical and Pharmacological Research


Analytical Reference Standard for Processed Aconitum (Fuzi) Quality Control

14-Benzoylmesaconine-8-palmitate serves as a critical analytical marker for HPLC-MS quantification of lipo-alkaloid content in processed Aconitum carmichaelii roots (Fuzi). Because lipo-alkaloids are stable during traditional boiling processing while diester alkaloids degrade below detection limits, this compound enables accurate assessment of processing completeness and batch-to-batch consistency [1]. Procurement of the authentic reference standard is essential for method validation and quantitative analysis per pharmacopoeial guidelines.

Cardiac Ion Channel Selectivity Profiling (hERG/GIRK)

For patch-clamp electrophysiology studies investigating the cardiac safety profile of Aconitum alkaloids, 14-benzoylmesaconine-8-palmitate provides a reduced-hERG-inhibition comparator to aconitine and mesaconitine. The compound's lipo-alkaloid scaffold enables mechanistic dissection of how C-8 fatty acid esterification modulates K⁺ channel subtype selectivity, with relevance to antiarrhythmic drug discovery [2].

COX-2 Mediated Anti-Inflammatory Mechanism Studies

In vitro COX-1/COX-2 enzyme inhibition assays investigating the anti-inflammatory activity of processed Aconitum preparations benefit from inclusion of 14-benzoylmesaconine-8-palmitate as a representative lipo-alkaloid. The compound's palmitate ester distinguishes it from polyunsaturated fatty acid derivatives that exhibit distinct COX-2 selectivity, enabling structure-activity relationship studies of the fatty acid moiety's contribution to anti-inflammatory efficacy [3].

Toxicology Studies of Aconitum Processing Detoxification

14-Benzoylmesaconine-8-palmitate is appropriate for comparative toxicology studies evaluating the safety profile of processed versus unprocessed Aconitum materials. As a lipo-alkaloid representative, it can be benchmarked against diester alkaloids (mesaconitine, aconitine) to quantify the reduction in cardiotoxicity achieved through traditional processing, supporting the development of safer Aconitum-based therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Benzoylmesaconine-8-palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.